
2-Fluor-4,5-Dimethoxyphenylboronsäure
Übersicht
Beschreibung
2-Fluoro-4,5-dimethoxyphenylboronic acid is an important organic molecule that has attracted much attention due to its potential applications in various fields of research and industry. It is a boronic acid derivative, which is a class of compounds that have been gaining interest in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-4,5-dimethoxyphenylboronic acid is represented by the formula C8H10BFO4 . The boronic acid group is generally thought of as a bulky moiety because of the two adjacent quaternary sp3-hybridized carbon atoms in its diol backbone .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Fluoro-4,5-dimethoxyphenylboronic acid include a molecular weight of 199.97 . The compound is a solid at room temperature .
Wissenschaftliche Forschungsanwendungen
Organische Synthese
In der organischen Chemie wird 2-Fluor-4,5-Dimethoxyphenylboronsäure als Reagenz in Suzuki-Miyaura-Kreuzkupplungsreaktionen verwendet . Diese Reaktion ist entscheidend für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, ein wesentlicher Schritt bei der Synthese komplexer organischer Moleküle. Das Vorhandensein von Fluor- und Methoxygruppen am Phenylring kann die elektronischen Eigenschaften des Moleküls beeinflussen, wodurch es zu einer wertvollen Verbindung zur Herstellung von Pharmazeutika und Polymeren mit spezifischen Eigenschaften wird.
Arzneimittelentwicklung und -entdeckung
Die Boronsäuregruppe dieser Verbindung ist besonders interessant bei der Entwicklung von Proteasom-Inhibitoren, die in der Krebstherapie eingesetzt werden . Diese Inhibitoren können das aktive Zentrum des Proteasoms angreifen, was zur Akkumulation unerwünschter Proteine und zur Induktion von Apoptose in Krebszellen führt. Das Vorhandensein des Fluoratoms kann die Bindungsaffinität und Selektivität des Inhibitors für das Proteasom verbessern.
Materialwissenschaften
In der Materialwissenschaft kann This compound verwendet werden, um die Oberflächeneigenschaften von Materialien zu modifizieren. Sie kann zur Herstellung von selbstassemblierenden Monolagen auf Goldoberflächen verwendet werden, die bei der Konstruktion von Biosensoren und elektronischen Geräten nützlich sind . Die Boronsäuregruppe kann reversible kovalente Bindungen mit Diolen bilden, was für dynamische Beschichtungsanwendungen von Vorteil ist.
Chromatographie
Diese Verbindung findet in der Chromatographie Anwendung als Derivatisierungsmittel für den Nachweis von Zuckern und anderen diolhaltigen Verbindungen . Die Boronsäuregruppe kann unter milden Bedingungen mit Diolen interagieren und stabile Komplexe bilden, die mit verschiedenen chromatographischen Techniken leicht nachweisbar sind.
Analytische Chemie
This compound: wird in der analytischen Chemie zur Quantifizierung von cis-diolhaltigen Biomolekülen wie Nukleosiden und Kohlenhydraten verwendet . Die Boronsäuregruppe bindet selektiv an cis-Diole, wodurch die selektive Detektion und Quantifizierung dieser wichtigen biologischen Verbindungen ermöglicht wird.
Neutroneneinfangtherapie
Boronsäuren, einschließlich This compound, werden als potenzielle Borträger für die Neutroneneinfangtherapie (NCT) untersucht . NCT ist eine Art der Krebstherapie, die auf der Einfang thermischer Neutronen durch Bor-10 beruht, was zur Produktion energiereicher Alpha-Teilchen führt, die Krebszellen zerstören können. Die Stabilität und Abgabe von Bor an den Tumorort sind entscheidend für den Erfolg dieser Therapie.
Sensortechnologie
Die Fähigkeit der Boronsäuregruppe, Komplexe mit Diolen zu bilden, wird auch in der Sensortechnologie genutzt . Sensoren auf Basis von This compound können Glukosewerte in biologischen Flüssigkeiten nachweisen, was für die Überwachung von Diabetes von entscheidender Bedeutung ist. Die Spezifität und Empfindlichkeit der Verbindung gegenüber Glukose machen sie zu einem ausgezeichneten Kandidaten für nicht-enzymatische Glucosesensoren.
Umweltüberwachung
Schließlich kann This compound in der Umweltüberwachung verwendet werden, um Polyole und andere Verbindungen nachzuweisen, die Diolgruppen enthalten . Diese Substanzen werden häufig in verschiedenen Umweltproben gefunden, und ihre Detektion und Quantifizierung sind wichtig, um das Verschmutzungsniveau und die ökologische Gesundheit zu beurteilen.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, 2-Fluoro-4,5-dimethoxyphenylboronic acid participates in a process called transmetalation . This process involves the transfer of an organic group from boron to a metal catalyst, such as palladium . The boronic acid acts as a nucleophile, donating electrons to form a new bond with the metal .
Biochemical Pathways
In the context of suzuki-miyaura cross-coupling reactions, the compound contributes to the formation of carbon-carbon bonds . This can potentially influence a variety of biochemical pathways, depending on the specific context of the reaction.
Result of Action
The molecular and cellular effects of 2-Fluoro-4,5-dimethoxyphenylboronic acid’s action would depend on the specific context of its use. In the context of Suzuki-Miyaura cross-coupling reactions, the compound contributes to the formation of carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, potentially influencing various cellular processes.
Action Environment
The action, efficacy, and stability of 2-Fluoro-4,5-dimethoxyphenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by factors such as temperature, pH, and the presence of a suitable catalyst . Additionally, the compound’s stability could be influenced by factors such as light, heat, and moisture.
Eigenschaften
IUPAC Name |
(2-fluoro-4,5-dimethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXESUNZYCLCARB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601256149 | |
| Record name | B-(2-Fluoro-4,5-dimethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601256149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900175-07-7 | |
| Record name | B-(2-Fluoro-4,5-dimethoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900175-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(2-Fluoro-4,5-dimethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601256149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine](/img/structure/B1442023.png)

![3-[(2-Fluoroethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442030.png)
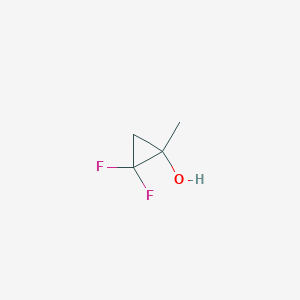
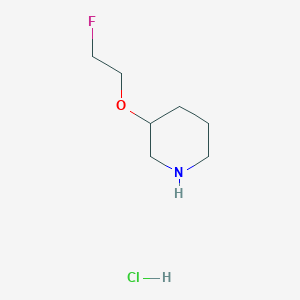
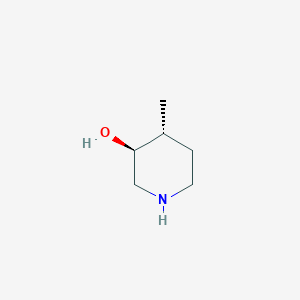

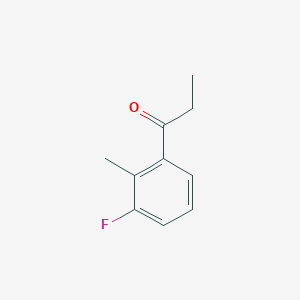
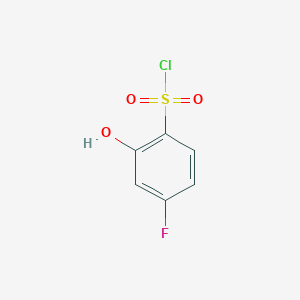
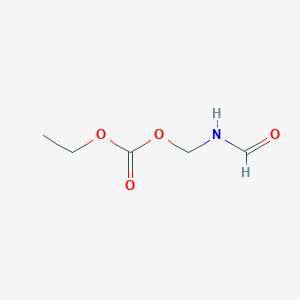
![3-formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1442042.png)
![3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1442043.png)

